molecular formula C16H23NO3 B15314833 Tert-butyl 3-(4-hydroxybenzyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-hydroxybenzyl)pyrrolidine-1-carboxylate

Cat. No.: B15314833
M. Wt: 277.36 g/mol
InChI Key: WUHZSWBXVANTHJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a 4-hydroxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

  • Dissolve 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylic acid in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-formylphenyl or 4-oxophenyl derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to similar compounds with piperidine rings

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-[(4-hydroxyphenyl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-8-13(11-17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3

InChI Key

WUHZSWBXVANTHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)O

Origin of Product

United States

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